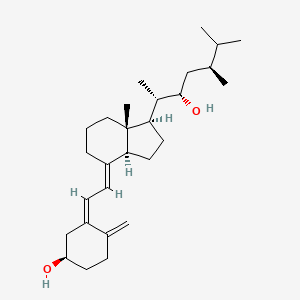
Undecaprenyl pyrophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecaprenyl trihydrogen diphosphate, also known as undpp or undecaprenyl diphosphoric acid, belongs to the class of organic compounds known as bactoprenol diphosphates. These are polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. Undecaprenyl trihydrogen diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, undecaprenyl trihydrogen diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Undecaprenyl trihydrogen diphosphate exists in all eukaryotes, ranging from yeast to humans.
Undecaprenyl diphosphate is a polyprenol diphosphate compound having eleven prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite. It is a polyprenyl diphosphate and an undecaprenyl phosphate.
科学的研究の応用
1. Enzyme Activity in Bacterial Glycosylation Pathways Undecaprenyl pyrophosphate (Und-PP) plays a crucial role in the bacterial N-linked glycosylation pathway, specifically as a glycosyl acceptor in the asparagine-linked glycosylation pathway of Campylobacter jejuni. The synthesis of Und-PP-linked bacillosamine (Und-PP-Bac) allows for the investigation of enzymes like PglA, which are involved in substrate biosynthesis for protein glycosylation in gram-negative bacteria. This pathway's exploration provides valuable insights into the bacterial glycosylation system and its eukaryotic counterparts, which remain less understood (Weerapana et al., 2005).
2. Cellular Transport and Cell Wall Synthesis in Bacteria Und-PP, along with its derivatives, is integral to the transportation of hydrophilic motifs across bacterial membranes during cell wall polymer synthesis, such as peptidoglycan. Quantitative analysis of undecaprenyl phosphate and its derivatives in bacterial membranes has been pivotal in understanding the synthesis and maintenance of bacterial cell walls, especially in Escherichia coli and Staphylococcus aureus (Barreteau et al., 2009).
3. Role in Undecaprenyl Phosphate Recycling Und-PP is essential in recycling undecaprenyl phosphate (Und-P), a lipid carrier for carbohydrate polymers exported to the bacterial cell envelope. The study of undecaprenyl-pyrophosphate phosphatases in Escherichia coli sheds light on the recycling mechanism of Und-P, highlighting its significance in bacterial growth and morphology (Tatar et al., 2007).
4. Investigation of Bacterial Protein N-Glycosylation The synthesis of Und-PP-linked glycans is a critical process in bacterial protein N-glycosylation. It involves the coupling of glycosyl phosphates with undecaprenyl phosphate (Und-P) to form Und-PP-linked glycans, which are pivotal in the study of bacterial protein glycosylation and the development of new therapeutic strategies (Lee et al., 2009).
5. Understanding of Bacterial Lipid Carrier Synthesis Und-PP is the only known lipid carrier in bacteria, involved in the translocation of cell wall component intermediates across cell membranes. Insights into the de novo synthesis and recycling of undecaprenyl phosphate (Und-p) contribute to a better understanding of bacterial cell wall synthesis and may unveil potential drug targets and vaccine candidates (Coker & Palittapongarnpim, 2011).
特性
CAS番号 |
31867-59-1 |
|---|---|
製品名 |
Undecaprenyl pyrophosphate |
分子式 |
C55H92O7P2 |
分子量 |
927.3 g/mol |
IUPAC名 |
phosphono [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
InChIキー |
NTXGVHCCXVHYCL-RDQGWRCRSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
その他のCAS番号 |
23-13-2 |
物理的記述 |
Solid |
同義語 |
undecaprenyl pyrophosphate UndPP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)
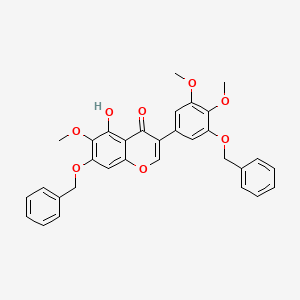
![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)
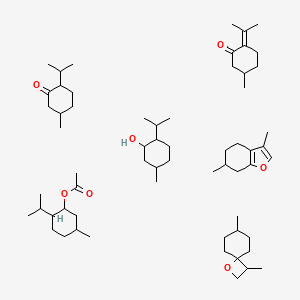
![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)
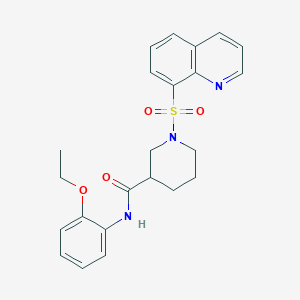
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide](/img/structure/B1237101.png)
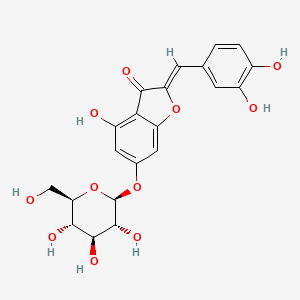
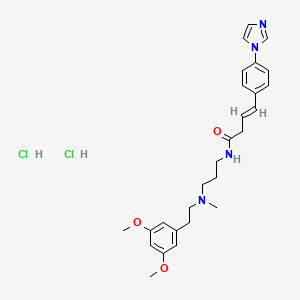

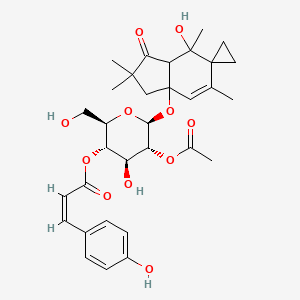

![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)
